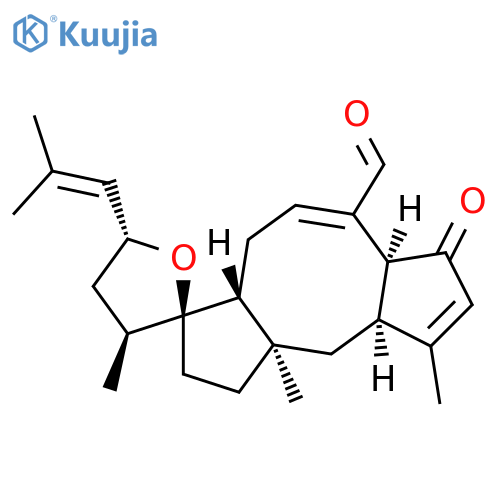Cas no 6026-65-9 (Anhydroophiobolin A)

Anhydroophiobolin A structure
Anhydroophiobolin A 化学的及び物理的性質
名前と識別子
-
- 3-Anhydrocochliobolin
- ANHYDROOPHIOBOLIN A
- Anhydroophiobolin
- CHEMBL2393052
- (1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde
- CS-0066144
- 6026-65-9
- HY-N8488A
- (18R)-5-Oxo-14,18-epoxy-3,4-didehydroophiobola-7,19-diene-25-al
- CHEBI:214916
- AKOS040755893
- (1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro(oxolane-2,12'-tricyclo(9.3.0.03,7)tetradeca-4,8-diene)-8'-carbaldehyde
- Anhydroophiobolin A
-
- インチ: 1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1
- InChIKey: MDYSLOGZXCWLSL-CWPAWFJGSA-N
- ほほえんだ: O1[C@@H](/C=C(\C)/C)C[C@H](C)[C@@]21CC[C@]1(C)C[C@]3([H])C(C)=CC([C@]3([H])C(C=O)=CC[C@@]21[H])=O |c:27|
計算された属性
- せいみつぶんしりょう: 382.25079494g/mol
- どういたいしつりょう: 382.25079494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 784
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 43.4
Anhydroophiobolin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-O1198-5 mg |
Anhydroophiobolin A |
6026-65-9 | >95%byHPLC | 5mg |
$1057.00 | 2023-07-18 | |
| TRC | A659763-2.5mg |
Anhydroophiobolin A |
6026-65-9 | 2.5mg |
$ 649.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391809-1mg |
Anhydroophiobolin A, |
6026-65-9 | >95% | 1mg |
¥2444.00 | 2023-09-05 | |
| A2B Chem LLC | AG79892-1mg |
(18R)-5-Oxo-14,18-epoxy-3,4-didehydroophiobola-7,19-diene-25-al |
6026-65-9 | ≥95% | 1mg |
$253.00 | 2024-04-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64670-1mg |
Anhydroophiobolin A |
6026-65-9 | 98% | 1mg |
¥3319.00 | 2023-09-09 | |
| TRC | A659763-1mg |
Anhydroophiobolin A |
6026-65-9 | 1mg |
$ 322.00 | 2023-04-19 | ||
| BioAustralis | BIA-O1198-1mg |
Anhydroophiobolin A |
6026-65-9 | >95% by HPLC | 1mg |
$300.00 | 2024-08-20 | |
| A2B Chem LLC | AG79892-5mg |
(18R)-5-Oxo-14,18-epoxy-3,4-didehydroophiobola-7,19-diene-25-al |
6026-65-9 | ≥95% | 5mg |
$885.00 | 2024-04-19 | |
| BioAustralis | BIA-O1198-1 mg |
Anhydroophiobolin A |
6026-65-9 | >95%byHPLC | 1mg |
$302.00 | 2023-07-18 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64670-5mg |
Anhydroophiobolin A |
6026-65-9 | 98% | 5mg |
¥10391.00 | 2023-09-09 |
Anhydroophiobolin A 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
6026-65-9 (Anhydroophiobolin A) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 61549-49-3(9-Decenenitrile)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
